molecular formula C21H24N2O3S B258442 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Número de catálogo B258442
Peso molecular: 384.5 g/mol
Clave InChI: VVSCFBOIOAMXIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that specifically targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.

Mecanismo De Acción

BPTES specifically targets the active site of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, inhibiting its catalytic activity. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is essential for cancer cell metabolism, as it converts glutamine to glutamate, which is then used in various metabolic pathways. Inhibition of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid by BPTES leads to a decrease in glutamate production and an increase in glutamine levels, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects. In addition to inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, BPTES has been shown to induce autophagy, a process by which cells degrade and recycle damaged organelles and proteins. BPTES has also been shown to induce oxidative stress, leading to DNA damage and cell death. Additionally, BPTES has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of BPTES is its specificity for 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, which allows for targeted inhibition of cancer cell metabolism. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, there are also some limitations to using BPTES in lab experiments. BPTES has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has a short half-life, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are many potential future directions for BPTES research. One area of focus is the development of more potent and selective 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibitors. Additionally, researchers are exploring the use of BPTES in combination with other cancer therapies to enhance their efficacy. Another area of interest is the use of BPTES in combination with immunotherapy, as 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibition has been shown to enhance the immune response to cancer cells. Finally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders, where glutamine metabolism plays a role in disease progression.

Métodos De Síntesis

BPTES can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzyl bromide with butylamine to form 4-nitrobenzylbutylamine. This intermediate is then reacted with thiosemicarbazide to form 4-nitrobenzylbutylthiosemicarbazide. The final step involves the reaction of this intermediate with cyclohex-2-enone to form BPTES. The overall yield of this synthesis method is around 20-30%.

Aplicaciones Científicas De Investigación

BPTES has been extensively studied for its potential as a cancer therapeutic agent. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to be effective in inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, leading to reduced tumor growth in various cancer models. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, such as cisplatin and doxorubicin.

Propiedades

Nombre del producto

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Fórmula molecular

C21H24N2O3S

Peso molecular

384.5 g/mol

Nombre IUPAC

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24)

Clave InChI

VVSCFBOIOAMXIH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

SMILES canónico

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.